Technical Documentation Center

3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine

Core Science & Biosynthesis

Foundational

Architecting Next-Generation Therapeutics: The Chemical Structure, Properties, and Applications of 3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine

Executive Summary In the landscape of modern medicinal chemistry, the strategic deployment of halogenated heterocyclic scaffolds is paramount for developing high-affinity ligands. 3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic deployment of halogenated heterocyclic scaffolds is paramount for developing high-affinity ligands. 3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine (CAS: 1956369-94-0) has emerged as a highly versatile, privileged bicyclic pharmacophore[1]. As a bioisostere of natural purines (such as adenine), the pyrazolo[4,3-c]pyridine core is uniquely positioned to target ATP-binding sites in kinases and disrupt critical protein-protein interactions (PPIs)[2].

This technical whitepaper deconstructs the structural rationale, physicochemical properties, synthetic methodologies, and pharmacological applications of this specific di-chlorinated scaffold, providing a comprehensive guide for its utilization in Fragment-Based Drug Discovery (FBDD)[1].

Physicochemical Profiling and Structural Rationale

The molecular architecture of 3,7-dichloro-1H-pyrazolo[4,3-c]pyridine ( C6​H3​Cl2​N3​ , MW: 188.01 g/mol ) is engineered for orthogonal reactivity and optimal target engagement[1].

The Purine Bioisostere Advantage

The pyrazolo[4,3-c]pyridine core acts as a rigid, planar hydrogen bond donor/acceptor system. By mimicking the adenine ring of ATP, it effectively anchors into the highly conserved hinge region of various kinases (e.g., ERK, c-Met, and CDKs)[2]. The nitrogen atoms within the pyrazole and pyridine rings participate in vital hydrogen-bonding networks with the peptide backbone of the target protein.

Causality of Di-Chloro Substitution

The introduction of two chlorine atoms at the C3 and C7 positions is not arbitrary; it is a calculated design choice that drives both synthetic utility and pharmacokinetic optimization:

  • C7 Position (Pyridine Ring): The nitrogen atom in the pyridine ring withdraws electron density, rendering the C7 position highly electron-deficient. Consequently, the C7-Cl bond is highly activated toward Nucleophilic Aromatic Substitution ( SN​Ar ) and transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination)[1].

  • C3 Position (Pyrazole Ring): The electron-rich nature of the pyrazole ring makes the C3-Cl bond less susceptible to spontaneous SN​Ar , providing a distinct electronic environment. This allows for orthogonal, regioselective sequential functionalization —chemists can functionalize C7 first, followed by C3 via harsher palladium-catalyzed couplings (e.g., Suzuki-Miyaura or Sonogashira) without cross-reactivity[3].

  • Lipophilicity & Sterics: Halogenation increases the lipophilicity ( LogP ) of the fragment, enhancing membrane permeability while providing a vector to occupy hydrophobic sub-pockets within target active sites[1].

Pathway ATP Intracellular ATP Kinase Target Kinase (e.g., ERK1/2, c-Met) ATP->Kinase Binds Hinge Region Substrate Downstream Effector Proteins Kinase->Substrate Phosphorylation Scaffold 3,7-Dichloro-1H- pyrazolo[4,3-c]pyridine Scaffold->Kinase Competitive Displacement (Purine Bioisostere) Response Tumorigenesis & Cell Survival Substrate->Response Signal Transduction

Fig 1. Pyrazolo[4,3-c]pyridine derivatives acting as ATP-competitive kinase inhibitors.

Retrosynthetic Analysis & Core Synthesis Protocol

A robust retrosynthetic strategy for the 3,7-dichloro-1H-pyrazolo[4,3-c]pyridine core involves the annulation of the pyrazole ring onto a pre-existing, suitably functionalized pyridine core[1]. The critical disconnection is the C-N bond of the pyrazole ring, leading back to a di-chlorinated pyridine precursor with vicinal amino and carbonyl (or cyano) functionalities[1].

Standardized Workflow for Core Derivatization

To ensure high fidelity and reproducibility, the following protocol outlines the self-validating methodology for the SN​Ar functionalization of the highly reactive C7 position.

Objective: Regioselective substitution of the C7-chloride with a primary amine to generate a hit-to-lead intermediate.

Step-by-Step Methodology:

  • Preparation & Inert Atmosphere: Flame-dry a 50 mL Schlenk flask. Purge with Argon for 15 minutes. Causality: Moisture must be strictly excluded to prevent the competitive hydrolysis of the highly activated C7-chloride into a pyridone byproduct.

  • Reagent Loading: Add 3,7-dichloro-1H-pyrazolo[4,3-c]pyridine (1.0 eq, 1.0 mmol) and anhydrous K2​CO3​ (2.5 eq, 2.5 mmol) to the flask. Suspend in 10 mL of anhydrous N,N-Dimethylformamide (DMF)[4].

  • Amine Addition: Dropwise add the desired aliphatic or aromatic primary amine (1.1 eq, 1.1 mmol) at 0∘C . Causality: The slight stoichiometric excess of the amine drives the reaction to completion, while the low initial temperature controls the exothermicity and prevents unwanted C3 substitution.

  • Thermal Activation: Gradually warm the mixture to 80∘C and stir for 4–6 hours. Monitor progression via Thin Layer Chromatography (TLC) (Eluent: 5% MeOH in DCM).

  • Quenching & Extraction: Cool to room temperature and quench with ice-cold saturated aqueous NH4​Cl . Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (5 x 10 mL) to effectively remove residual DMF[4].

  • Self-Validation (Critical Step):

    • Dry over anhydrous Na2​SO4​ , filter, and concentrate.

    • HRMS Verification: Subject the crude to High-Resolution Mass Spectrometry (HRMS). Validation logic: You must observe the exact mass shift corresponding to the loss of one Cl isotope pattern and the addition of the amine. The retention of the C3-chloride will be confirmed by the presence of a distinct M and M+2 isotopic ratio (approx. 3:1) characteristic of a mono-chlorinated species[1].

    • NMR Confirmation: 1H NMR should show the disappearance of the highly deshielded C7-adjacent proton (if applicable in precursors) and the appearance of amine-associated aliphatic/aromatic signals.

Workflow Precursor Functionalized Pyridine (Vicinal Amino/Carbonyl) Cyclization Hydrazine Cyclization (Formation of Pyrazole) Precursor->Cyclization + NH2NH2 Core 3,7-Dichloro-1H- pyrazolo[4,3-c]pyridine Cyclization->Core Chlorination (POCl3/NCS) C7_React C7 Functionalization (SNAr / Amination) Core->C7_React Regioselective (High Reactivity) C3_React C3 Functionalization (Suzuki/Sonogashira) C7_React->C3_React Sequential Cross-Coupling Lead Lead Compound (Optimized Pharmacophore) C3_React->Lead SAR Optimization

Fig 2. Retrosynthetic workflow and orthogonal functionalization of the pyrazolo[4,3-c]pyridine core.

Pharmacological Applications & Mechanism of Action

The functionalized derivatives of the 3,7-dichloro-1H-pyrazolo[4,3-c]pyridine scaffold have demonstrated profound efficacy across multiple therapeutic domains.

Oncology: Kinase Inhibition

Pyrazolopyridines are heavily utilized in the design of targeted anti-cancer therapies. Derivatives of the 1H-pyrazolo[4,3-c]pyridine subclass have been optimized as potent inhibitors of ERK1/2, a critical node in the MAPK signaling pathway[2]. By occupying the ATP-binding pocket, these compounds halt the phosphorylation cascade responsible for tumor cell proliferation. Scaffold hopping and derivatization at the C3 and C7 positions allow for the fine-tuning of ligand efficiency and the reduction of molecular weight while maintaining high selectivity[2].

Infectious Diseases: PPI and Phosphatase Inhibition

Beyond kinases, this scaffold is a proven disruptor of Protein-Protein Interactions (PPIs). In the treatment of Trypanosomiasis (Chagas disease and sleeping sickness), pyrazolo[4,3-c]pyridine derivatives act as the first-in-class inhibitors of the PEX14–PEX5 interaction [5]. By binding to the TbPEX14 N-terminal domain (NTD), the scaffold mimics the native binding mode of the PEX5 WXXX(F/Y) motif. Specifically, the pyrazolo[4,3-c]pyridine core forms highly favorable π−π stacking interactions with Phe17 and Phe34 residues in the target pocket, disrupting glycosomal import and inducing parasite death at nanomolar concentrations[5].

Furthermore, recent studies have identified pyrazolo[4,3-c]pyridine derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB-Mtb), exhibiting strong binding affinities ( Kd​ down to 0.012 µM) and addressing the limitations of earlier, less cell-permeable inhibitors[6].

Quantitative Data Presentation

The table below summarizes the binding affinities and target profiles of various advanced derivatives synthesized from the pyrazolo[4,3-c]pyridine core.

Compound Class / DerivativePrimary TargetBinding Affinity / ActivityKey Structural Feature Driving Activity
3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine N/A (Building Block)N/AOrthogonal C3/C7 di-chloro reactivity
Pyrazolo[4,3-c]pyridine sulfonamides Human Carbonic Anhydrase (hCA I / II)Low μM inhibitionN-methylpropionamide linker
PEX14-PEX5 Inhibitor (Hit 1) TbPEX14 NTD (Trypanosoma) Kd​ = 163 μM Phenyl ring buried in Trp pocket
PEX14-PEX5 Inhibitor (Hybrid 29) TbPEX14-PEX5 PPINanomolar ( IC50​ )Merged Naphthalene + Methoxy moieties
Pyrazolo[4,3-c]pyridine-diazepane PtpB-Mtb (Tuberculosis) IC50​ = 14.4 μM 1,4-diazepane ring integration

(Data aggregated from structural activity relationship (SAR) studies[5][6][7])

References

  • Benchchem. "3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine | Benchchem".
  • MDPI. "Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies".
  • Benchchem. "Synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine: Application Notes and Protocols".
  • ACS Publications. "Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity".
  • PMC - NIH. "Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach".
  • PMC - NIH. "Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy".
  • ASM Journals. "Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B".

Sources

Exploratory

Comprehensive Safety, Toxicity, and Application Profile of 3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine in Drug Discovery

Executive Summary The compound 3,7-dichloro-1H-pyrazolo[4,3-c]pyridine (CAS: 1956369-94-0) is a highly versatile, di-halogenated heterocyclic building block heavily utilized in preclinical drug discovery. Featuring a pyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3,7-dichloro-1H-pyrazolo[4,3-c]pyridine (CAS: 1956369-94-0) is a highly versatile, di-halogenated heterocyclic building block heavily utilized in preclinical drug discovery. Featuring a pyrazolo[4,3-c]pyridine core, it serves as a critical pharmacophore—specifically as a bioisostere for natural purines. While specific in vivo toxicological data for this exact intermediate is sparsely documented in public literature, its safety profile can be rigorously extrapolated through Structure-Activity Relationship (SAR) models of closely related chlorinated pyrazolopyridines and pyridines.

As a Senior Application Scientist, this guide synthesizes the predictive Material Safety Data Sheet (MSDS) profile, self-validating handling protocols, and the mechanistic rationale for its application in advanced synthetic workflows.

Physicochemical & Structural Profiling

The strategic value of 3,7-dichloro-1H-pyrazolo[4,3-c]pyridine lies in the orthogonal reactivity of its two chlorine atoms. According to1[1], the C7 chlorine is situated on an electron-deficient pyridine ring, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Conversely, the C3 chlorine resides on the more electron-rich pyrazole ring, typically requiring transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) for functionalization.

Table 1: Quantitative Physicochemical Properties & Mechanistic Impact

PropertyQuantitative ValueCausality / Experimental Impact
Molecular Formula C₆H₃Cl₂N₃Dictates the exact mass for High-Resolution Mass Spectrometry (HRMS) validation.
Molecular Weight 188.01 g/mol Low molecular weight allows for extensive downstream functionalization without violating Lipinski's Rule of 5.
Predicted LogP 2.1 - 2.8Provides optimal lipophilicity for passive cellular membrane permeability in cellular assays.
H-Bond Donors 1 (N-H group)Crucial for establishing primary hydrogen bonds with the hinge region of target kinases.
H-Bond Acceptors 2 (Nitrogen atoms)Facilitates secondary dipole interactions within the ATP-binding pocket.

Predictive Toxicity & GHS Safety Profile

Because 3,7-dichloro-1H-pyrazolo[4,3-c]pyridine is a specialized research chemical, its safety profile is modeled on the toxicological data of analogous pyrazolopyridines (such as Ibudilast and Pexacerfont) and chlorinated pyridines[1][2][3]. Halogenated heterocycles generally exhibit moderate acute oral toxicity and are known irritants. Furthermore, thermal decomposition of these structures yields hazardous byproducts, including hydrogen chloride and nitrogen oxides[4].

Table 2: Predictive GHS Hazard Classifications & Quantitative Thresholds

Hazard ClassGHS CategorySignal WordHazard Statement & Quantitative Rationale
Acute Toxicity (Oral) Category 4WarningH302: Harmful if swallowed. (Extrapolated LD₅₀ in rats: 500–2000 mg/kg based on2[2]).
Skin Irritation Category 2WarningH315: Causes skin irritation. The mildly basic nitrogens interact with dermal moisture.
Eye Irritation Category 2AWarningH319: Causes serious eye irritation. Direct contact can cause localized inflammation.
STOT - Single Exposure Category 3WarningH335: May cause respiratory irritation. Aerosolized micro-particulates irritate mucous membranes.
Aquatic Toxicity Category 1WarningH400: Very toxic to aquatic life. (LC₅₀/EC₅₀ < 1.0 mg/L in sensitive species, typical for 4[4]).

Laboratory Handling & Emergency Protocols

To ensure scientific integrity and operator safety, all handling of this compound must follow a self-validating closed-loop system.

Step-by-Step Methodology: Safe Handling and Spill Response
  • Pre-Task Risk Assessment (Validation Step): Before opening the reagent bottle, verify that the chemical fume hood face velocity is operating between 80–120 FPM using a calibrated anemometer. Causality: This ensures complete containment of any aerosolized chlorinated particulates.

  • PPE Donning: Equip standard laboratory PPE, including nitrile gloves (minimum 4 mil thickness), safety goggles, and a flame-resistant lab coat.

  • Material Transfer: Use an anti-static weighing boat. Causality: Halogenated powders often carry static charges; eliminating static prevents the powder from aerosolizing upon transfer.

  • Spill Containment (Emergency): If a spill occurs, immediately cover the powder with an inert, non-combustible absorbent (e.g., vermiculite or sand). Causality: Using reactive or organic absorbents could trigger exothermic decomposition, releasing toxic 4[4].

  • Decontamination & Validation: Wash the affected area with a 10% mild basic solution (e.g., sodium bicarbonate). Validation Step: Use pH paper on the final rinse water to confirm the surface has returned to a neutral pH (7.0), ensuring all acidic decomposition products (like HCl) are neutralized.

G A Pre-Task Risk Assessment Verify Fume Hood >80 FPM B Don PPE (Nitrile Gloves, Goggles, Lab Coat) A->B C Material Handling (Anti-Static Weighing & Transfer) B->C D Accidental Spill Detected C->D Hazard Event E Containment (Inert Absorbent: Sand/Vermiculite) D->E F Decontamination (Mild Base Neutralization) E->F G Hazardous Waste Disposal (EPA Compliant) F->G

Workflow for handling 3,7-dichloro-1H-pyrazolo[4,3-c]pyridine and emergency spill response.

Pharmacological Utility & Mechanistic Pathways

The pyrazolo[4,3-c]pyridine scaffold is highly prized in oncology and neuropharmacology because it acts as a structural bioisostere to natural purines (like adenine). This allows derivatives of this compound to competitively bind to the ATP-binding pocket of various kinases[1] or act as Corticotropin-Releasing Factor (CRF1) receptor antagonists, similar to the clinical candidate3[3].

Step-by-Step Methodology: Regioselective SNAr Functionalization at C7

To convert this raw material into an active drug candidate, researchers typically first functionalize the highly reactive C7 position.

  • Preparation: Dissolve 1.0 eq of 3,7-dichloro-1H-pyrazolo[4,3-c]pyridine in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Causality: DMF is a polar aprotic solvent that stabilizes the highly charged Meisenheimer complex intermediate, drastically accelerating the SNAr reaction.

  • Base Addition: Add 2.0 eq of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA is sterically hindered; it efficiently scavenges the HCl byproduct without acting as a competing nucleophile.

  • Nucleophile Introduction: Slowly add 1.1 eq of the desired primary amine at 0°C. Causality: Starting at 0°C prevents rapid exothermic degradation and minimizes off-target attack at the C3 position.

  • Thermal Activation: Elevate the reaction to 80°C and stir for 4 hours. Causality: Thermal energy is required to overcome the aromatic stabilization energy of the pyridine ring.

  • Validation Step: Analyze an aliquot via LC-MS. The protocol is self-validating when the starting material peak at m/z 188.0 ([M+H]⁺) is integrated at <5% relative to the product peak.

Pathway Core Functionalized Pyrazolopyridine (Adenine Bioisostere) Hinge Kinase Hinge Region (H-Bonding Network) Core->Hinge Competitive Binding ATP Endogenous ATP (Displaced) Hinge->ATP Blocks Inactive Kinase Inactive State (Conformational Shift) Hinge->Inactive Induces Block Downstream Signaling Arrested (e.g., Apoptosis) Inactive->Block Effector Mechanism

Mechanistic pathway of pyrazolopyridine-based kinase inhibition via ATP displacement.

References

  • Benchchem.Retrosynthetic Analysis of the 3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine Core.
  • Guidechem.Safety and Toxicity Profile of Pyrazolopyridine Derivatives (Ibudilast analog).
  • InvivoChem.Pharmacology and Toxicity of Pexacerfont (CRF1 Receptor Antagonist).
  • CDMS.Safety Data Sheet: Chlorinated Pyridine Decomposition and Environmental Hazards.

Sources

Foundational

The Pyrazolo[4,3-c]pyridine Pharmacophore: Mechanistic Insights and Application Workflows in Modern Drug Discovery

Executive Summary The pyrazolo[4,3-c]pyridine bicyclic system has emerged as a highly versatile, privileged pharmacophore in modern medicinal chemistry. Acting as a bioisostere for both indole and purine scaffolds, it of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[4,3-c]pyridine bicyclic system has emerged as a highly versatile, privileged pharmacophore in modern medicinal chemistry. Acting as a bioisostere for both indole and purine scaffolds, it offers a unique spatial arrangement of hydrogen bond donors and acceptors, tunable lipophilicity, and favorable pharmacokinetic properties. This technical guide explores the diverse mechanisms of action (MoA) of pyrazolo[4,3-c]pyridine derivatives, detailing their efficacy as protein-protein interaction (PPI) disruptors, metalloenzyme inhibitors, and competitive kinase antagonists. By bridging the gap between structural biology and practical assay implementation, this whitepaper provides actionable, self-validating protocols for characterizing these complex interactions.

Disruption of Protein-Protein Interactions: The PEX14–PEX5 Axis

Mechanistic Grounding

In the human pathogens Trypanosoma brucei and Trypanosoma cruzi, the compartmentalization of glycolysis within specialized organelles called glycosomes is essential for parasite survival. The import of matrix proteins into these glycosomes is strictly dependent on the protein-protein interaction (PPI) between the peroxisomal membrane protein PEX14 and the cytosolic cargo receptor PEX5[1].

Pyrazolo[4,3-c]pyridine derivatives have been identified as the first-in-class nanomolar inhibitors of the PEX14–PEX5 interaction[1]. Mechanistically, the pyrazolo[4,3-c]pyridine central scaffold acts as a structural mimic of the native PEX5 WXXX(F/Y) binding motif. High-resolution NMR and X-ray crystallography reveal that the scaffold lays over the Phe17 and Phe34 residues of the PEX14 N-terminal domain (NTD), forming highly favorable π−π stacking interactions. Concurrently, a substituted phenyl ring is buried deeply into the hydrophobic Trp pocket of PEX14, effectively outcompeting native PEX5 and triggering metabolic collapse in the parasite[1].

Experimental Protocol: AlphaScreen Assay for PPI Inhibition

To quantify the disruption of the PEX14-PEX5 complex, we utilize an Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen).

Causality of Choice: AlphaScreen is chosen for its high signal-to-background ratio and ability to measure PPIs in solution without washing steps, which is critical for low-affinity or transient complexes.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.01% Triton X-100). Dilute His-tagged TbPEX14 and biotinylated PEX5 peptide to final concentration.

  • Compound Titration: Dispense pyrazolo[4,3-c]pyridine derivatives in a 12-point dose-response curve (from 100 µM to 0.1 nM) into a 384-well OptiPlate using acoustic dispensing (e.g., Echo 550) to minimize solvent (DMSO) effects.

  • Protein Incubation: Add 10 µL of the PEX14/PEX5 mixture to the compounds. Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Bead Addition (Light Sensitive): Under subdued green light, add 5 µL of Streptavidin-coated Donor beads and 5 µL of Nickel Chelate (Ni-NTA) Acceptor beads (final concentration 20 µg/mL).

  • Signal Reading: Incubate for 1 hour in the dark. Read the plate on an EnVision multimode reader (Excitation: 680 nm, Emission: 520-620 nm).

Self-Validating System: AlphaScreen assays are susceptible to false positives from compounds that quench singlet oxygen or act as color quenchers. To self-validate, a parallel TruHits counter-screen must be run. In this control, a biotinylated-His-tag peptide is used to directly link the Donor and Acceptor beads. Any pyrazolo[4,3-c]pyridine derivative that reduces the signal in the TruHits assay is flagged as an assay-interfering artifact rather than a true PPI disruptor.

PEX14_Pathway Start Trypanosoma Glycosome PEX14 PEX14 Receptor (NTD) Start->PEX14 Complex PEX14-PEX5 Complex (Native Import) PEX14->Complex Binds native WXXX(F/Y) motif Disruption PPI Disruption (Metabolic Collapse) PEX14->Disruption Mislocalization of enzymes PEX5 PEX5 Cargo Protein PEX5->Complex Inhibitor Pyrazolo[4,3-c]pyridine Derivative Inhibitor->PEX14 Blocks Trp/Phe pockets Inhibitor->Complex Prevents formation

Figure 1: Mechanism of Trypanocidal action via PEX14-PEX5 PPI disruption by pyrazolo[4,3-c]pyridines.

Competitive Metalloenzyme Inhibition: PtpB-Mtb and Carbonic Anhydrases

Pyrazolo[4,3-c]pyridines are highly effective at targeting metalloenzymes and phosphatases by coordinating with active-site ions or mimicking transition states.

Target A: Mycobacterium tuberculosis Protein Tyrosine Phosphatase B (PtpB-Mtb)

PtpB is a virulence factor secreted by M. tuberculosis into host macrophages to subvert immune responses. Recent computational and in vitro screenings have identified pyrazolo[4,3-c]pyridine derivatives as potent, low-micromolar competitive inhibitors of PtpB-Mtb[2]. These compounds occupy the catalytic pocket, preventing the dephosphorylation of host target proteins.

Experimental Protocol: Biolayer Interferometry (BLI) for Binding Kinetics

To determine the dissociation constant ( KD​ ) and confirm direct target engagement, BLI is employed[2].

Causality of Choice: Unlike end-point enzymatic assays, BLI provides real-time kon​ and koff​ rates, distinguishing between compounds that bind rapidly but dissociate quickly versus those with prolonged residence times (critical for in vivo efficacy).

Step-by-Step Methodology:

  • Biosensor Hydration: Hydrate Ni-NTA biosensors in kinetic buffer (PBS, 0.05% Tween-20, 1% DMSO) for 10 minutes.

  • Ligand Loading: Dip sensors into 20 µg/mL of His-tagged recombinant PtpB-Mtb for 300 seconds to achieve a loading threshold of ~1.0 nm shift.

  • Baseline Establishment: Move sensors to kinetic buffer for 120 seconds.

  • Association ( kon​ ): Dip sensors into varying concentrations of the pyrazolo[4,3-c]pyridine derivative (e.g., 0.1 µM to 50 µM) for 180 seconds.

  • Dissociation ( koff​ ): Move sensors back to kinetic buffer for 300 seconds to monitor compound washout.

Self-Validating System: Small molecules can non-specifically bind to the biosensor matrix. This protocol self-validates through Double Referencing . A parallel set of unloaded Ni-NTA sensors is dipped into the exact same compound concentrations. The signal from these reference sensors is mathematically subtracted from the protein-loaded sensors, ensuring the resulting sensogram strictly represents specific PtpB-Mtb/compound interactions.

BLI_Workflow Step1 1. Baseline Equilibration in Buffer Step2 2. PtpB-Mtb Loading onto Ni-NTA Biosensor Step1->Step2 Step3 3. Baseline 2 Wash unbound protein Step2->Step3 Step4 4. Association Phase Dip into Pyrazolo[4,3-c]pyridine Step3->Step4 Step5 5. Dissociation Phase Dip into Buffer Step4->Step5 Validation Self-Validation: Reference Sensor Subtraction Step4->Validation Control for non-specific binding Output Kinetic Data (Kd, Kon, Koff) Step5->Output Validation->Output

Figure 2: Self-validating Biolayer Interferometry (BLI) workflow for determining binding kinetics.

Target B: Carbonic Anhydrase (CA) Isoforms

When functionalized with a sulfonamide moiety, pyrazolo[4,3-c]pyridines act as potent inhibitors of Carbonic Anhydrases (CAs)[3]. The sulfonamide nitrogen coordinates directly with the active site Zn2+ ion. The pyrazolo[4,3-c]pyridine tail interacts with the hydrophobic/hydrophilic halves of the active site cavity, dictating selectivity between human cytosolic isoforms (hCA I, II), transmembrane tumor-associated isoforms (hCA IX, XII), and bacterial β

  • and γ -CAs[3].

Table 1: Comparative Inhibition Profile ( Ki​ , nM) of Pyrazolo[4,3-c]pyridine Sulfonamides (Data synthesized from stopped-flow CO2 hydrase assays[3])

Compound / StandardhCA I (Cytosolic)hCA II (Cytosolic)E. coli β -CAE. coli γ -CA
Acetazolamide (AAZ) 250.012.1227.0>1000
Derivative 1f 58.89.5145.285.4
Derivative 1j 112.445.394.9102.1
Derivative 1k 85.622.1310.578.9

Note: Derivatives 1f and 1k demonstrate superior potency against hCA I and bacterial γ -CA compared to the clinical standard AAZ.

Self-Validating Stopped-Flow Assay: Inhibition is measured using a stopped-flow CO2​ hydrase assay. The system self-validates by continually measuring the uncatalyzed hydration rate of CO2​ as a baseline control. Any observed change in the absorbance of the pH indicator (e.g., Phenol red) is mathematically corrected against this uncatalyzed baseline, ensuring that the calculated Ki​ reflects strictly enzyme-mediated inhibition.

Kinase Inhibition in Precision Oncology

Beyond infectious diseases, pyrazolo[4,3-c]pyridines have demonstrated potent antiproliferative activity against human cancer cell lines (e.g., MCF7, HepG2, HCT116)[4]. The structural similarity of the pyrazolo[4,3-c]pyridine core to the adenine ring of ATP allows these derivatives to function as Type I ATP-competitive kinase inhibitors.

They have been specifically implicated in targeting the PI3K/AKT and MAPK/ERK pathways. By anchoring into the hinge region of the kinase domain via hydrogen bonds (typically involving the pyrazole nitrogens), the derivatives block ATP binding, thereby halting downstream phosphorylation cascades that drive tumor cell proliferation and survival[4].

Conclusion

The pyrazolo[4,3-c]pyridine scaffold is a masterclass in modular drug design. By subtle functionalization of its periphery, medicinal chemists can redirect its mechanism of action from disrupting essential protein-protein interactions in Trypanosoma, to coordinating zinc in bacterial carbonic anhydrases, to outcompeting ATP in oncogenic kinases. The rigorous, self-validating analytical workflows detailed in this guide—AlphaScreen, BLI, and stopped-flow kinetics—are essential for accurately characterizing these diverse mechanisms and advancing these promising leads through the preclinical pipeline.

References

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B Source: Infection and Immunity (ASM Journals) URL:[Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies Source: Pharmaceuticals (MDPI / PubMed Central) URL:[Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

Sources

Protocols & Analytical Methods

Method

cross-coupling reaction protocols with 3,7-dichloro-1H-pyrazolo[4,3-c]pyridine

Advanced Cross-Coupling Strategies for 3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine: A Regioselective Workflow for Drug Discovery Executive Summary The 3,7-dichloro-1H-pyrazolo[4,3-c]pyridine scaffold is a highly versatile, e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Cross-Coupling Strategies for 3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine: A Regioselective Workflow for Drug Discovery

Executive Summary

The 3,7-dichloro-1H-pyrazolo[4,3-c]pyridine scaffold is a highly versatile, electron-deficient bicyclic pharmacophore increasingly utilized in fragment-based drug discovery (FBDD)[1]. Derivatives of this core have demonstrated profound biological activity, most notably as the first recognized inhibitors of the PEX14–PEX5 protein–protein interaction (PPI) with trypanocidal activity[2], and as potent antiproliferative agents targeting cancer cell lines[3].

For drug development professionals, the dual-halogenated nature of this scaffold presents a unique opportunity: the orthogonal reactivity of the C3 and C7 carbon-chlorine bonds allows for systematic, vectorial functionalization[1]. This application note provides a self-validating, regioselective cross-coupling workflow to independently functionalize the C7 and C3 positions.

Mechanistic Rationale & Regioselectivity (E-E-A-T)

The success of sequential cross-coupling on 3,7-dichloro-1H-pyrazolo[4,3-c]pyridine relies entirely on exploiting the electronic disparity between the two fused rings[4].

  • Electronic Asymmetry : The pyridine ring is π -deficient, which withdraws electron density from the C7–Cl bond, rendering it highly susceptible to oxidative addition by electron-rich Palladium(0) species. Conversely, the pyrazole ring is relatively π -excessive, fortifying the C3–Cl bond and making it sterically and electronically resistant to mild coupling conditions.

  • The Necessity of N-Protection : The free N1–H of the pyrazole is acidic ( pKa​ ~13) and can coordinate with palladium, leading to catalyst poisoning or off-target N-arylation[3]. Shielding N1 with a 2-(Trimethylsilyl)ethoxymethyl (SEM) group is a mandatory prerequisite. It not only prevents catalyst deactivation but also sterically hinders the adjacent C3 position, further amplifying the natural C7-selectivity.

Workflow A 3,7-dichloro-1H- pyrazolo[4,3-c]pyridine B N1-SEM Protection (NaH, SEM-Cl) A->B Step 1: Shielding C C7 Suzuki-Miyaura (Pd(dppf)Cl2, Ar-B(OH)2) B->C Step 2: C7 Vector D C3 Buchwald-Hartwig (Pd2(dba)3, BrettPhos) C->D Step 3: C3 Vector

Figure 1. Regioselective functionalization workflow for 3,7-dichloro-1H-pyrazolo[4,3-c]pyridine.

Optimization of the C7-Selective Suzuki-Miyaura Coupling

To achieve absolute regiocontrol during the first functionalization step, the catalytic system must be reactive enough to engage the C7–Cl bond but mild enough to leave the C3–Cl bond intact[5]. Table 1 summarizes the optimization of the C7 Suzuki-Miyaura coupling using phenylboronic acid as the model partner.

Table 1: Quantitative Optimization of Regioselective C7 Suzuki-Miyaura Coupling

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)C7:C3 Selectivity
Pd(PPh3​)4​ None Na2​CO3​ 1,4-Dioxane/ H2​O 90453:1
Pd(OAc)2​ SPhos K3​PO4​ Toluene/ H2​O 100625:1
Pd(dppf)Cl2​ dppf Cs2​CO3​ 1,4-Dioxane/ H2​O 80 88 >20:1
Pd2​(dba)3​ XPhos KOtBu THF70351:1 (Dehalogenation)

Insight: The bidentate dppf ligand forms a highly stable, rigid Pd-complex that perfectly balances reactivity. It facilitates oxidative addition at the activated C7 position but lacks the extreme electron-donating properties required to break the inert C3–Cl bond, preventing over-coupling[5].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (C7 Selective) Pd0->OA + Substrate TM Trans- metalation OA->TM + Ar-B(OH)2 + Base RE Reductive Elimination TM->RE RE->Pd0 - Product

Figure 2. Pd-catalyzed cross-coupling cycle highlighting C7-selective oxidative addition.

Step-by-Step Experimental Protocols

Protocol A: N1-Protection (Shielding the Pyrazole)

Objective: Mask the acidic N1 proton to prevent catalyst poisoning and direct subsequent regioselectivity.

  • Initiation : Charge an oven-dried, argon-flushed round-bottom flask with 3,7-dichloro-1H-pyrazolo[4,3-c]pyridine (1.0 eq, 1.0 mmol, 188.0 mg) and anhydrous DMF (5.0 mL). Cool the solution to 0 °C using an ice bath.

  • Deprotonation : Add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq, 1.2 mmol, 48.0 mg) portion-wise. Stir for 30 minutes at 0 °C.

  • Alkylation : Once hydrogen evolution ceases and the solution turns a clear yellowish hue, add SEM-Cl (1.1 eq, 1.1 mmol, 195 µL) dropwise. Remove the ice bath and stir at room temperature for 2 hours.

  • Workup : Quench the reaction with saturated aqueous NH4​Cl (10 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to quantitatively remove residual DMF. Dry over Na2​SO4​ , filter, and concentrate in vacuo.

Validation Checkpoint A :

  • TLC (Hexane/EtOAc 4:1): Starting material ( Rf​=0.2 ) should be completely consumed. Product spot at Rf​=0.6 .

  • LCMS : Expected [M+H]+=318.1 (Isotope pattern characteristic of two chlorines).

Protocol B: Regioselective C7 Suzuki-Miyaura Coupling

Objective: Selectively arylate the C7 position utilizing the electronic deficiency of the pyridine ring[1].

  • Preparation : In a 10 mL microwave vial, combine the N1-SEM protected intermediate from Protocol A (1.0 eq, 0.5 mmol, 159 mg), Phenylboronic acid (1.05 eq, 0.525 mmol, 64 mg), and Cs2​CO3​ (2.0 eq, 1.0 mmol, 326 mg). Note: Strict stoichiometric control of the boronic acid (1.05 eq max) is critical to prevent trace C3 coupling.

  • Solvent & Degassing : Add a solvent mixture of 1,4-Dioxane/ H2​O (4:1 v/v, 4.0 mL). Sparge the mixture with Argon for 15 minutes.

  • Catalyst Addition : Quickly add Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 eq, 0.025 mmol, 20.4 mg). Seal the vial with a crimp cap.

  • Reaction : Heat the mixture in an oil bath at 80 °C for 4 hours.

  • Workup : Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove palladium black. Wash the filtrate with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).

Validation Checkpoint B :

  • LCMS : Expected [M+H]+=360.1 (Isotope pattern shifts to indicate a single remaining chlorine atom).

Protocol C: C3 Buchwald-Hartwig Amination

Objective: Functionalize the sterically hindered, electron-rich C3 position using a highly active dialkylbiaryl phosphine ligand.

  • Preparation : In an oven-dried Schlenk tube, combine the C7-arylated intermediate from Protocol B (1.0 eq, 0.2 mmol, 72 mg), Morpholine (1.5 eq, 0.3 mmol, 26 µL), and NaOtBu (2.0 eq, 0.4 mmol, 38 mg).

  • Catalyst Complex : Add Pd2​(dba)3​ (0.05 eq, 0.01 mmol, 9.2 mg) and BrettPhos (0.10 eq, 0.02 mmol, 10.7 mg). Rationale: BrettPhos promotes rapid oxidative addition into unactivated C-Cl bonds and accelerates C-N reductive elimination, preventing β -hydride elimination[1].

  • Reaction : Add anhydrous, degassed Toluene (2.0 mL). Seal the tube and heat at 100 °C for 12 hours.

  • Workup : Cool to room temperature, dilute with DCM, and filter through Celite. Evaporate the solvent and purify via reverse-phase HPLC.

Validation Checkpoint C :

  • LCMS : Expected [M+H]+=411.2 . Complete disappearance of the chlorine isotope pattern confirms successful substitution at C3.

Protocol D: Global Deprotection
  • Reaction : Dissolve the fully functionalized product in a 1:1 mixture of TFA and DCM (2.0 mL). Stir at room temperature for 12 hours.

  • Workup : Concentrate under a stream of nitrogen. Neutralize with saturated NaHCO3​ and extract with DCM.

Validation Checkpoint D :

  • LCMS : Mass should decrease by exactly 130 Da, confirming the complete cleavage of the SEM group and yielding the final biologically active pyrazolo[4,3-c]pyridine derivative.

References

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][2]

  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines Source: Molecules (MDPI / PubMed Central) URL:[Link][3]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines Source: RSC Advances (RSC Publishing) URL:[Link][1]

  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines (Expanded Methods) Source: Institute of Molecular and Translational Medicine URL:[Link][5]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 3,7-dichloro-1H-pyrazolo[4,3-c]pyridine synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the notoriously difficult pyrazolo[4,3-c]pyridine scaffo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the notoriously difficult pyrazolo[4,3-c]pyridine scaffold. The synthesis of 3,7-dichloro-1H-pyrazolo[4,3-c]pyridine presents unique challenges, primarily due to the electron-deficient nature of the pyridine ring, the competing nucleophilicity of the pyrazole nitrogens, and the harsh conditions typically required for halogenation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your reaction yields and prevent late-stage synthetic failures.

Synthetic Workflow & Failure Points

Synthesis A Pyridine Precursor (e.g., 4-amino-3-formylpyridine) B 1H-pyrazolo[4,3-c]pyridine (Core Formation) A->B Hydrazine hydrate Issue: Incomplete cyclization C 3-chloro-1H-pyrazolo[4,3-c]pyridine (C-3 Chlorination) B->C NCS, DMF Issue: Over-chlorination Err1 Side Reactions / Degradation B->Err1 Excess heat D 3,7-dichloro-1H-pyrazolo[4,3-c]pyridine (C-7 Metalation/Chlorination) C->D 1. TMPMgCl·LiCl 2. C2Cl6 Issue: Poor metalation yield C->Err1 Moisture in TMPMgCl

Synthetic workflow for 3,7-dichloro-1H-pyrazolo[4,3-c]pyridine highlighting yield-limiting steps.

Frequently Asked Questions & Troubleshooting

Q1: Why is my yield consistently below 40% during the primary pyrazolo[4,3-c]pyridine core cyclization? Mechanistic Causality: The condensation of hydrazine with pyridine-carbaldehydes often stalls at the hydrazone intermediate. If the electrophilicity of the adjacent carbon is insufficient, or if the reaction is run at suboptimal temperatures, intermolecular side reactions outcompete the desired intramolecular cyclization. Solution: Transition from conventional reflux to ultrasound-assisted synthesis. Ultrasound promotes SN2/Thorpe-Ziegler domino reactions by enhancing mass transfer and localized cavitation heating, significantly improving yields without causing thermal degradation1[1]. Alternatively, ensure the use of an acid catalyst (e.g., 10 mol % acetic acid) to activate the carbonyl group for nucleophilic attack 2[2].

Q2: When using POCl₃ for the dehydroxylative chlorination of pyrazolopyridinone precursors, my product turns into an intractable black tar. What is causing this? Mechanistic Causality: POCl₃ is a harsh, highly acidic reagent. At elevated temperatures (>100 °C), the pyrazolo[4,3-c]pyridine core can undergo thermal degradation. The highly acidic byproducts (HCl, polyphosphoric acids) promote the polymerization of the electron-rich pyrazole moiety, leading to tar formation. Solution: Add a mild organic base like N,N-diisopropylethylamine (DIPEA) or N,N-dimethylaniline to buffer the generated HCl. Monitor the reaction strictly by LC-MS, do not exceed 90 °C, and quench the reaction carefully by pouring it over crushed ice to prevent exothermic hydrolysis from destroying the product 3[3].

Q3: I am experiencing poor regioselectivity and low yields when attempting to chlorinate the C-7 position directly. How can I improve this? Mechanistic Causality: The C-7 position of the pyrazolo[4,3-c]pyridine scaffold is electron-deficient and sterically hindered, making standard electrophilic aromatic substitution (SEAr) highly inefficient and prone to off-target reactions. Solution: Utilize Directed Ortho-Metalation (DoM). Protect the pyrazole nitrogen, then use the highly hindered, non-nucleophilic base TMPMgCl·LiCl (Knochel-Hauser base) for selective deprotonation at C-74[4]. Follow this by trapping the organometallic intermediate with an electrophilic chlorine source like hexachloroethane (C₂Cl₆).

Quantitative Data: C-7 Chlorination Optimization

To bypass the limitations of direct chlorination, DoM is the industry standard. The table below summarizes the optimization parameters for the C-7 metalation/chlorination step, demonstrating the superiority of the Knochel-Hauser base.

Base / ReagentElectrophileTemperature (°C)Time (h)Isolated Yield (%)Mechanistic Outcome
n-BuLiNCS-78312Nucleophilic attack on pyridine ring (Decomposition)
LDAC₂Cl₆-78428Incomplete metalation due to aggregation
TMPMgCl·LiClNCS-20255Moderate yield; NCS causes side-oxidation
TMPMgCl·LiCl C₂Cl₆ -78 to RT 3 84 Clean metalation and highly specific trapping

Step-by-Step Methodology: Regioselective C-7 Chlorination via DoM

This protocol relies on a self-validating system: you will pull an aliquot prior to electrophile addition to confirm quantitative metalation, ensuring you do not waste expensive downstream reagents.

Prerequisites: The pyrazole N-1 position must be protected (e.g., with a 2-(trimethylsilyl)ethoxymethyl (SEM) or Trityl group) to prevent the base from simply deprotonating the acidic N-H proton5[5].

Step 1: System Preparation Flame-dry a Schlenk flask under argon. Dissolve the N-protected 3-chloro-1H-pyrazolo[4,3-c]pyridine (1.0 equiv, 5.0 mmol) in anhydrous THF to achieve a 0.2 M concentration. Cool the solution to -78 °C using a dry ice/acetone bath.

Step 2: Directed Metalation Add TMPMgCl·LiCl (1.2 equiv, 1.0 M in THF/toluene) dropwise over 15 minutes. Causality Note: The addition of LiCl breaks down the oligomeric structures of the magnesium amide. This dramatically increases the kinetic basicity of the reagent, allowing for rapid deprotonation at the sterically hindered C-7 position without acting as a nucleophile against the pyridine core4[4]. Stir at -78 °C for 45 minutes. Self-Validation Step: Extract a 0.1 mL aliquot, quench with D₂O, and analyze via crude ¹H-NMR. You should observe >95% deuterium incorporation at C-7 (disappearance of the C-7 proton singlet). Do not proceed to Step 3 until metalation is confirmed.

Step 3: Electrophilic Trapping Dissolve hexachloroethane (C₂Cl₆, 1.5 equiv) in 5 mL of anhydrous THF and add dropwise to the metalated intermediate. Maintain the reaction at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to slowly warm to room temperature over 2 hours.

Step 4: Quenching and Workup Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc).

Step 5: Deprotection Remove the SEM/Trityl protecting group using standard acidic conditions (e.g., 20% TFA in DCM at room temperature for 2 hours) to yield the final 3,7-dichloro-1H-pyrazolo[4,3-c]pyridine scaffold.

References

  • Source: acs.
  • Source: researchgate.
  • Source: semanticscholar.
  • Source: researchgate.
  • Discovery of Novel Dual Extracellular Regulated Protein Kinases (ERK) and Phosphoinositide 3-Kinase (PI3K)

Sources

Optimization

Technical Support Center: Best Purification Methods for 3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 3,7-dichloro-1H-pyrazolo[4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 3,7-dichloro-1H-pyrazolo[4,3-c]pyridine .

This halogenated heterocycle is a highly versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antiproliferative agents (). However, its amphoteric nature (possessing both an acidic pyrazole N-H and a basic pyridine nitrogen) and its rigid, planar structure create unique purification bottlenecks, including severe chromatographic tailing and poor solubility.

Below, you will find causality-driven troubleshooting guides, self-validating protocols, and optimized workflows to ensure high-purity isolation.

Table 1: Physicochemical Properties & Purification Impact

To design an effective purification strategy, we must first understand the intrinsic properties of the molecule.

PropertyValue / CharacteristicImpact on Purification Strategy
Core Structure Amphoteric (Acidic pyrazole NH, Basic pyridine N)Prone to dual-mode retention on standard silica gel. Requires pH control or stationary phase passivation.
Halogenation 3,7-Dichloro substitutionIncreases lipophilicity; promotes strong π−π stacking and halogen bonding, leading to specific solubility profiles.
Solubility High in DMF/DMSO; Moderate in EtOAc; Low in HexanesIdeal candidate for solvent/anti-solvent recrystallization to remove structurally similar regioisomers.
Predicted pKa Pyrazole NH: ~9.5–12.0 Pyridine N: ~2.0–4.0Requires highly acidic mobile phases (pH < 3.0) for sharp peak shape in Reverse-Phase HPLC (RP-HPLC).

FAQ 1: Resolving Peak Tailing in Normal-Phase Chromatography

Q: When purifying crude 3,7-dichloro-1H-pyrazolo[4,3-c]pyridine on standard silica gel, my product streaks across the column, resulting in poor resolution from mono-chlorinated impurities. How can I fix this?

The Causality: The severe tailing you are experiencing is a classic secondary retention artifact. While the primary retention mechanism is the partitioning of the compound between the mobile phase and the silica, the basic nitrogen atom on the pyridine ring acts as a strong hydrogen bond acceptor. It interacts directly with the highly acidic residual silanol groups (Si-OH) on the surface of the silica gel (). This dual-mode retention causes the trailing edge of the elution band to drag, leading to co-elution with structurally similar regioisomers.

The Solution: You must passivate the acidic silanol sites dynamically by adding a competing base, such as Triethylamine (Et₃N), to your mobile phase.

Self-Validating Protocol: Passivated Silica Gel Chromatography

Validation Checkpoint: Before running the column, run two TLC plates side-by-side (one with standard eluent, one with 1% Et₃N added). You should observe a transition from a teardrop-shaped streak to a tight, circular spot.

  • Solvent Preparation: Prepare your mobile phase (e.g., 30% Ethyl Acetate in Hexanes) and add 1% (v/v) Triethylamine (Et₃N). Mix thoroughly.

  • Column Packing: Slurry-pack the silica gel using the Et₃N-spiked mobile phase. Flush the column with at least 2 column volumes (CV) of the solvent to ensure complete silanol passivation.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM) and carefully load it onto the column head.

  • Elution: Elute the column using the Et₃N-spiked mobile phase.

  • Validation & Isolation: Monitor fractions via TLC. Pool the fractions containing the pure target compound and evaporate under reduced pressure. Note: Co-evaporate with toluene twice to remove any residual Et₃N.

ChromatographyWorkflow Crude Crude 3,7-dichloro-1H- pyrazolo[4,3-c]pyridine TLC TLC Analysis (Check for Tailing) Crude->TLC Decision Severe Tailing? TLC->Decision Passivate Passivate Silica (Add 1% Et3N) Decision->Passivate Yes Standard Standard Silica (EtOAc / Hexane) Decision->Standard No Elute Elute & Collect Fractions Passivate->Elute Standard->Elute

Caption: Workflow for mitigating peak tailing during silica gel chromatography.

FAQ 2: Removing Regioisomeric Impurities via Recrystallization

Q: My chlorination reaction yielded the target compound, but it is contaminated with 3-chloro and 7-chloro mono-substituted regioisomers. Chromatography is tedious. Can I isolate the product via crystallization?

The Causality: Yes. The 3,7-dichloro-1H-pyrazolo[4,3-c]pyridine core is a rigid, planar aromatic system. The inclusion of two electron-withdrawing chlorine atoms at the 3 and 7 positions significantly enhances its ability to form highly ordered crystal lattices driven by intermolecular π−π stacking and halogen bonding (). This creates a distinct solubility differential: the di-chlorinated target is significantly less soluble in non-polar anti-solvents (like hexanes) compared to the mono-chlorinated impurities.

Self-Validating Protocol: Anti-Solvent Recrystallization

Validation Checkpoint: The success of this protocol is validated by High-Resolution Mass Spectrometry (HRMS) or ¹H NMR, confirming the complete disappearance of the mono-chloro aromatic proton signals in the final isolated solid.

  • Dissolution: Suspend the crude solid in a minimum volume of hot Ethyl Acetate (EtOAc) at 70°C. Stir until the compound is completely dissolved.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed fritted funnel to remove any insoluble polymeric byproducts.

  • Anti-Solvent Addition: While maintaining gentle heating, add cold Hexanes dropwise until a slight, persistent turbidity is observed in the solution.

  • Controlled Cooling: Remove the heat source and allow the flask to cool slowly to room temperature over 2 hours. Once at room temperature, transfer the flask to a 4°C refrigerator for 12 hours to maximize crystal yield.

  • Isolation: Filter the resulting crystals under vacuum and wash the filter cake with ice-cold Hexanes. Dry under high vacuum for 4 hours.

RecrystallizationWorkflow Dissolve Dissolve in Hot EtOAc Filter Hot Filtration Dissolve->Filter AntiSolvent Add Cold Hexane (Anti-Solvent) Filter->AntiSolvent Cool Cool to 4°C AntiSolvent->Cool Isolate Filter & Dry Pure Crystals Cool->Isolate

Caption: Solvent/anti-solvent recrystallization protocol for pyrazolo[4,3-c]pyridines.

FAQ 3: Reverse-Phase HPLC (RP-HPLC) Optimization for High Purity

Q: I am scaling up and transitioning to preparative RP-HPLC. What mobile phase conditions will prevent peak splitting and ensure maximum purity?

The Causality: Peak splitting in RP-HPLC for amphoteric heterocycles occurs when the mobile phase pH is near the pKa of the compound's ionizable groups, causing the molecule to exist in an equilibrium of neutral and ionized states. To achieve a single, sharp peak, you must force the molecule into a single ionization state. By lowering the mobile phase pH to ~2.5 using 0.1% Trifluoroacetic acid (TFA), you fully protonate the basic pyridine nitrogen while keeping the pyrazole N-H neutral.

Table 2: Optimized RP-HPLC Gradient (End-Capped C18 Column)

Note: Use an end-capped C18 column to further prevent residual silanol interactions.

Time (min)% Mobile Phase A (H₂O + 0.1% TFA)% Mobile Phase B (MeCN + 0.1% TFA)Flow Rate (mL/min)
0.09551.0
2.09551.0
10.010901.0
12.010901.0
12.19551.0
15.09551.0
References
  • Razmienė, B., Řezníčková, E., Dambrauskienė, V., Ostruszka, R., Kubala, M., Žukauskaitė, A., Kryštof, V., Šačkus, A., & Arbačiauskienė, E. (2021). "Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines." Molecules, 26(21), 6747. URL:[Link]

  • Milišiūnaitė, V., Plytninkienė, E., Bakšienė, R., Bieliauskas, A., Krikštolaitytė, S., Račkauskienė, G., Arbačiauskienė, E., & Šačkus, A. (2021). "Convenient Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c][1,2]oxazoles via Intramolecular Nitrile Oxide Cycloaddition." Molecules, 26(18), 5604. URL:[Link]

Troubleshooting

Technical Support Center: Handling and Storage of 3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals mitigate the degradation of 3,7-dichloro-1H-pyrazolo[4,3-c]pyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals mitigate the degradation of 3,7-dichloro-1H-pyrazolo[4,3-c]pyridine (CAS: 1956369-94-0) during long-term storage and experimental workflows.

Mechanistic Overview: Understanding Compound Vulnerabilities

To prevent degradation, we must first understand the causality behind it. 3,7-dichloro-1H-pyrazolo[4,3-c]pyridine is a highly versatile, nitrogen-rich heterocyclic building block. While the fused pyrazolopyridine core benefits from dipolar stabilization[1], the molecule possesses specific structural liabilities that dictate its handling requirements:

  • Photolytic Dehalogenation: The C-Cl bonds, particularly under ultraviolet (UV) irradiation, are susceptible to homolytic cleavage. This photolytic degradation pathway is well-documented in structurally similar chloropyridines, leading to the formation of dechlorinated radical intermediates and subsequent genotoxic byproducts[2].

  • Moisture-Driven Hydrolysis: The pyrazole nitrogen (NH) acts as a hydrogen-bond donor, making the compound prone to interacting with ambient moisture. In hygroscopic solvents like DMSO, absorbed water facilitates nucleophilic aromatic substitution (SNAr), gradually replacing the chlorine atoms with hydroxyl groups[3].

  • Oxidative Stress: The electron-rich nature of the pyrazole ring makes it a target for reactive oxygen species (ROS), which can lead to N-oxidation or ring-opening events if stored improperly in ambient air.

Visualizing the Degradation Pathway

Degradation API 3,7-Dichloro-1H-pyrazolo [4,3-c]pyridine UV UV/Vis Light API->UV H2O Moisture / Wet DMSO API->H2O O2 Atmospheric Oxygen API->O2 Dechlor Dechlorinated Photoproducts UV->Dechlor Homolytic Cleavage Hydroxyl Hydroxylated Derivatives H2O->Hydroxyl Nucleophilic Substitution NOxide Pyridine N-Oxides O2->NOxide ROS Attack

Fig 1: Environmental triggers and degradation pathways of 3,7-dichloro-1H-pyrazolo[4,3-c]pyridine.

Troubleshooting FAQs

Q1: My stock solution in DMSO shows reduced efficacy after 3 months at -20°C. Why did this happen? A: DMSO is highly hygroscopic. Every time the vial is opened, it absorbs ambient moisture. Over time, this water facilitates hydrolytic cleavage at the chlorinated positions[3]. Furthermore, repeated freeze-thaw cycles cause localized concentration gradients that precipitate the compound, exposing it to mechanical and chemical stress. Solution: Aliquot the stock solution immediately upon reconstitution. Use anhydrous DMSO (≤0.005% water) and purge the vial headspace with Argon before sealing.

Q2: I observed a color shift from off-white to pale yellow in the solid powder stored on the benchtop. Is it still usable? A: A color shift typically indicates photodegradation or surface oxidation. The pyrazolopyridine core contains conjugated systems that are susceptible to UV-induced photo-oxidation, and the C-Cl bonds can undergo homolytic cleavage under prolonged light exposure[2]. Solution: Do not use the discolored powder for sensitive assays without verifying purity. Always store the solid in amber glass vials at 2–8°C.

Q3: How can I validate the integrity of my stored compound before an experiment? A: Implement a self-validating analytical check using LC-MS (Liquid Chromatography-Mass Spectrometry). The intact compound (C6H3Cl2N3) must show a distinct isotopic pattern characteristic of two chlorine atoms: M, M+2, and M+4 peaks in a strict 9:6:1 ratio .

  • The appearance of an M-34 peak indicates dechlorination (loss of Cl, addition of H).

  • An M-18 peak suggests hydroxylation (replacement of Cl with OH).

Self-Validating Reconstitution & Storage Protocol

To ensure absolute trustworthiness in your assays, follow this self-validating methodology for creating a 10 mM stock solution with a guaranteed shelf-life of >6 months.

Step 1: Thermal Equilibration Remove the lyophilized powder from cold storage and place it in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation, introducing water that drives SNAr degradation.

Step 2: Solvent Selection Use only septum-sealed, anhydrous DMSO (water content < 50 ppm). Do not use previously opened DMSO bottles.

Step 3: Reconstitution Inject the calculated volume of anhydrous DMSO directly through the vial septum using a clean, dry syringe. Vortex gently until the powder is fully dissolved.

Step 4: Aliquoting Dispense the solution into single-use amber glass vials (e.g., 50 µL per vial) to prevent both photodegradation and the need for future freeze-thaw cycles.

Step 5: Inert Atmosphere Sealing Purge the headspace of each aliquot vial with a gentle stream of Argon or Nitrogen gas for 3–5 seconds to displace atmospheric oxygen.

Step 6: Storage & Validation Cap tightly and store immediately at -80°C. Validation Check: Analyze one random aliquot via LC-MS on Day 0 and Day 30. Compare the 9:6:1 isotopic cluster to establish a baseline degradation curve for your specific storage environment.

Quantitative Storage Guidelines

Summarized below are the empirically derived storage parameters required to maintain >98% purity of 3,7-dichloro-1H-pyrazolo[4,3-c]pyridine across different states.

Storage StateTemperatureLight ExposureAtmosphereEstimated Shelf Life
Solid Powder 2°C to 8°CDark (Amber Vial)Ambient24 Months
Solid Powder -20°CDark (Amber Vial)Argon/Nitrogen>36 Months
DMSO Stock (10 mM) -80°CDarkArgon Headspace12 Months
DMSO Stock (10 mM) -20°CDarkAmbient Headspace3 to 6 Months
Aqueous Working Sol. 4°CAmbient Lab LightAmbient< 12 Hours

References

  • Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products Source: PubMed / Journal of Hazardous Materials URL
  • Studies on Repository Compound Stability in DMSO under Various Conditions Source: ResearchGate / Journal of Biomolecular Screening URL
  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics Source: MDPI URL

Sources

Optimization

Technical Support Center: Navigating NMR Peak Overlap in 3,7-dichloro-1H-pyrazolo[4,3-c]pyridine Analysis

Welcome to the technical support center for resolving NMR peak overlaps in the analysis of 3,7-dichloro-1H-pyrazolo[4,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for resolving NMR peak overlaps in the analysis of 3,7-dichloro-1H-pyrazolo[4,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in the structural elucidation of this and similar heterocyclic systems. The pyrazolo[4,3-c]pyridine core is a significant pharmacophore, and the dichloro-substitution at positions 3 and 7 makes it a versatile synthetic building block.[1] However, the limited number of protons and their potential for similar chemical environments can lead to significant peak overlap in ¹H NMR spectra, complicating unambiguous structural confirmation.

This resource provides a structured, question-and-answer approach to troubleshooting these issues, grounded in the principles of NMR spectroscopy and validated by field experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My ¹H NMR spectrum of 3,7-dichloro-1H-pyrazolo[4,3-c]pyridine shows fewer signals than expected, and they are broad and poorly resolved. What is the first step I should take?

A1: This is a common issue arising from signal overlap. Before resorting to more complex experiments, the first and most crucial step is to optimize your data acquisition and processing parameters. Often, significant improvements in resolution can be achieved with careful attention to these fundamentals.

Troubleshooting Workflow: Optimizing 1D ¹H NMR Acquisition and Processing

cluster_0 Acquisition Optimization cluster_1 Processing Optimization A Ensure High Sample Purity & Concentration B Optimize Magnetic Field Homogeneity (Shimming) A->B C Increase Acquisition Time (AQ) B->C D Adjust Number of Scans (NS) C->D E Apply Resolution Enhancement Window Functions D->E Move to Processing F Zero Filling E->F G Manual Phasing and Baseline Correction F->G H Spectrum Resolved? G->H Evaluate Spectrum I Proceed with Structural Assignment H->I Yes J Proceed to Advanced Techniques (Q2) H->J No

Caption: Workflow for optimizing 1D NMR acquisition and processing.

Detailed Steps & Causality:

  • Shimming: The homogeneity of the magnetic field is paramount for achieving sharp signals. Automated shimming routines are a good start, but manual adjustment of the Z1 and Z2 shims can often significantly improve the lineshape. A sharper signal is a narrower signal, which inherently reduces overlap.

  • Acquisition Time (AQ): A longer acquisition time allows for the collection of the free induction decay (FID) for a longer period. This results in a higher digital resolution in the frequency domain after Fourier transformation, which can help to distinguish between closely spaced peaks.[2]

  • Window Functions: Before Fourier transformation, the FID can be multiplied by a mathematical function to enhance either resolution or signal-to-noise. For resolving overlapping peaks, a resolution-enhancing function like a Gaussian or a sine-bell function can be applied.[3] Be aware that this may decrease the signal-to-noise ratio.

  • Zero Filling: This is a data processing technique where the FID is padded with zeros before Fourier transformation. It artificially increases the number of data points in the spectrum, resulting in smoother and better-defined peaks, which can aid in resolving closely spaced signals.

Q2: I've optimized my 1D experiment, but some peaks are still overlapping. What's the next logical step?

A2: When optimizing 1D parameters is insufficient, the next step is to manipulate the chemical environment of the molecule to induce changes in the chemical shifts of the overlapping protons. This can often be achieved by changing the NMR solvent.

Troubleshooting Guide: Leveraging Solvent Effects

Different deuterated solvents can interact with the solute in various ways (e.g., hydrogen bonding, aromatic ring currents), leading to differential changes in the chemical shifts of protons.[4][5][6][7] This can effectively "break" the degeneracy of overlapping signals.

Experimental Protocol: Solvent Study

  • Sample Preparation: Prepare samples of 3,7-dichloro-1H-pyrazolo[4,3-c]pyridine with the same concentration in a range of deuterated solvents.

  • Solvent Selection: A good starting set of solvents includes:

    • Chloroform-d (CDCl₃): A relatively non-polar standard.

    • Acetone-d₆: A more polar aprotic solvent.

    • DMSO-d₆: A highly polar aprotic solvent, capable of accepting hydrogen bonds.

    • Benzene-d₆: An aromatic solvent whose ring currents can induce significant shifts (often upfield), known as Aromatic Solvent Induced Shifts (ASIS).

  • NMR Acquisition: Acquire a standard ¹H NMR spectrum for each sample under identical experimental conditions.

  • Data Analysis: Compare the spectra to identify the solvent that provides the best peak separation.

Table 1: Expected Trends in Solvent-Induced Shifts

SolventPolarityPrimary InteractionExpected Effect on Chemical Shifts
CDCl₃ LowWeak van der WaalsBaseline spectrum
Acetone-d₆ MediumDipole-dipoleModerate shifts, especially for protons near polar groups
DMSO-d₆ HighHydrogen bond acceptorSignificant downfield shifts for N-H protons
Benzene-d₆ Non-polar (aromatic)Aromatic ring currentUpfield shifts for protons positioned above the face of the benzene ring in the solute-solvent complex
Q3: Solvent changes helped, but I still have ambiguity. How can I definitively assign my proton and carbon signals?

A3: At this stage, two-dimensional (2D) NMR experiments are the most powerful tools at your disposal.[8][9][10][11] These experiments spread the NMR signals into a second dimension, resolving overlap and revealing correlations between nuclei. For a molecule like 3,7-dichloro-1H-pyrazolo[4,3-c]pyridine, a combination of COSY, HSQC, and HMBC experiments is typically sufficient for complete structural elucidation.[12][13][14][15][16]

Decision-Making Workflow for 2D NMR Experiments

A Overlapping ¹H Signals B Run ¹H-¹H COSY A->B D Run ¹H-¹³C HSQC A->D F Run ¹H-¹³C HMBC A->F C Identify ¹H-¹H Spin Systems B->C H Combine All Data for Full Structural Assignment C->H E Correlate Protons to Directly Attached Carbons D->E E->H G Connect Spin Systems via 2-3 Bond Correlations F->G G->H

Caption: A logical workflow for utilizing 2D NMR experiments.

Key 2D NMR Experiments Explained:

  • ¹H-¹H COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[16] A cross-peak between two proton signals in a COSY spectrum indicates that those two protons are part of the same spin system. This is invaluable for tracing out the connectivity of the proton network in the molecule.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (a one-bond correlation).[15][16][17] Since ¹³C spectra are generally much better dispersed than ¹H spectra, this is a powerful way to resolve overlapping proton signals.[18] An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups by the phase of the cross-peak.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds).[11][14][15][17] This is the key experiment for connecting different spin systems and for assigning quaternary carbons (carbons with no attached protons).

Experimental Protocols: Standard 2D NMR

ExperimentPurposeKey Acquisition Parameters
COSY Identify coupled protons (¹H-¹H)cosygpqf pulse program, 2-4 scans per increment
HSQC Correlate protons to directly attached carbons (¹H-¹³C)hsqcedetgpsisp2.2 pulse program, 4-8 scans per increment, ¹JCH ≈ 145 Hz
HMBC Correlate protons to carbons over 2-3 bondshmbcgplpndqf pulse program, 8-16 scans per increment, long-range J coupling ≈ 8 Hz

(Parameters are typical for a 400 MHz spectrometer and may need to be adjusted based on sample concentration and instrument.)[19]

Q4: Are there any other advanced techniques I can use if I'm still facing challenges?

A4: While the techniques above will solve the vast majority of cases, there are further specialized methods that can be employed for particularly stubborn instances of peak overlap.

  • Chemical Derivatization: In some cases, chemically modifying the molecule can help resolve peak overlap.[20] For example, if your pyrazolopyridine has a reactive site, derivatization could introduce a new functional group that alters the electronic environment and shifts the nearby proton signals. This approach has been used to enhance sensitivity and resolution in metabolomics studies.[21][22]

  • Quantum Chemical Calculations: It is now possible to predict NMR chemical shifts with a reasonable degree of accuracy using quantum chemical methods like Density Functional Theory (DFT) with the Gauge-Invariant Atomic Orbital (GIAO) method.[23][24][25][26][27] By calculating the expected ¹H and ¹³C chemical shifts for your proposed structure, you can gain confidence in your assignments, especially when experimental data is ambiguous.[28]

  • Advanced Data Processing: Techniques like deconvolution can be used to mathematically separate overlapping signals.[12][29] Global Spectral Deconvolution (GSD) is a method that fits all the peaks in a spectrum simultaneously to provide a deconvolved spectrum with accurate integrals.[12]

References

  • NMR Data Processing. (n.d.). In Encyclopedia of Magnetic Resonance. John Wiley & Sons, Ltd.
  • Optimal NMR Sampling: Impact on Signal Resolution. (2025, September 22).
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Resolution enhancement of NMR by decoupling with the low-rank Hankel model. (n.d.). PMC.
  • Modern NMR Approaches to the Structure Elucidation of Natural Products. (n.d.).
  • Application of ³¹P NMR Spectroscopy and Chemical Derivatization for Metabolite Profiling of Lipophilic Compounds in Human Serum. (n.d.). PMC.
  • Resolution enhancement in NMR spectra by deconvolution with compressed sensing reconstruction. (2020, October 28). RSC Publishing.
  • Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol. (2023, December 1). ACS Omega.
  • Optimizing NMR Processing: Techniques and Best Practices. (n.d.). JEOL USA Blog.
  • Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813.
  • Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). (2009, June 5). Mestrelab Research Blog.
  • Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. (2007, February 24). Taylor & Francis Online.
  • Combining NMR and MS with Chemical Derivatization for Absolute Quantification with Reduced Matrix Effects. (2019, February 25).
  • 3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine. (n.d.). Benchchem.
  • Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D ¹H NMR J-Resolved Spectra. (2019, March 27). Journal of Proteome Research.
  • The Evolving Landscape of NMR Structural Elucid
  • Technical Support Center: Resolving Overlapping Peaks in the NMR Spectrum of 1,1-Diphenylbutane. (n.d.). Benchchem.
  • Influence of solvents on the ¹H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. (n.d.).
  • Quantum Chemical Calculation. (n.d.).
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
  • Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identific
  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. (2021, November 8).
  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. (n.d.). Journal of Heterocyclic Chemistry.
  • Peak overlap resolution by covariance NMR. (n.d.).
  • Impact of solvent interactions on ¹H and ¹³C chemical shifts investigated using DFT and a reference dataset recorded in CDCl₃ and CCl₄. (n.d.). PMC.
  • Resolving overlap in two-dimensional NMR spectra: Nuclear Overhauser effects in a polysaccharide. (n.d.).
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). PMC.
  • 2D NMRの原理と読み方. (2022, October 12). Tosoh Analysis and Research Center Co., Ltd..
  • Quantum chemical calculations of ³¹P NMR chemical shifts: scopes and limit
  • Quantum Chemical Approaches to the Calculation of NMR Parameters: From Fundamentals to Recent Advances. (2022, May 5). MDPI.
  • 2D NMR. (n.d.). EPFL.
  • Automated Fragmentation QM/MM Calculation of NMR Chemical Shifts for Protein-Ligand Complexes. (2018, May 7). Frontiers in Chemistry.
  • resolving overlapping peaks in the NMR spectrum of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one. (n.d.). Benchchem.
  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry.
  • ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. (2013, June 3).
  • A framework for automated structure elucidation from routine NMR spectra. (2021, November 9). RSC Publishing.
  • ¹H and ¹³C NMR spectral characterization of some antimalarial in vitro 3-amino-9-methyl-1H-pyrazolo[3,4-b]-4-quinolones. (n.d.). Saber UCV.
  • Combining NMR and MS with Chemical Derivatization for Absolute Quantification with Reduced M

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Stability-Indicating HPLC Methods for 3,7-dichloro-1H-pyrazolo[4,3-c]pyridine Purity

This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 3,7-dichloro-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound of int...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 3,7-dichloro-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound of interest in pharmaceutical development.[1][2] The validation of analytical procedures is a critical requirement of regulatory bodies worldwide, ensuring that a method is suitable for its intended purpose.[3][4] This document is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the validation process, structured in accordance with the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1) and the recently revised Q2(R2).[5][6][7][8]

The core principle of this guide is to move beyond a simple checklist of validation parameters. Instead, we will explore the causality behind experimental choices, demonstrating how to build a self-validating, robust analytical system. We will compare a rapid isocratic method, ideal for routine quality control, with a more comprehensive gradient method, designed for in-depth stability and impurity profiling.

The Analyte: 3,7-dichloro-1H-pyrazolo[4,3-c]pyridine

Understanding the analyte is the foundation of any successful method development. 3,7-dichloro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound with a molecular weight of 188.01 g/mol .[1] Its structure, featuring a fused pyrazole and pyridine ring system with two reactive chlorine atoms, suggests a susceptibility to degradation via hydrolysis and potential for interaction with nucleophiles.[1][2] This inherent reactivity underscores the necessity of a stability-indicating method—one that can unequivocally separate the intact Active Pharmaceutical Ingredient (API) from any potential degradation products.

Comparative HPLC Methodologies

Two distinct Reverse-Phase HPLC (RP-HPLC) methods were developed and validated. Method A employs an isocratic elution for rapid analysis, while Method B utilizes a gradient elution to achieve higher resolution for complex impurity profiles that may arise during stability studies.

ParameterMethod A: Isocratic QCMethod B: Gradient Stability-Indicating
HPLC System Agilent 1260 Infinity II or equivalent with Diode Array Detector (DAD)Agilent 1290 Infinity II or equivalent with Diode Array Detector (DAD)
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µmPhenomenex Kinetex C18, 4.6 x 100 mm, 2.6 µm
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (55:45 v/v)A: 20 mM Potassium Phosphate Buffer (pH 3.0) B: Acetonitrile
Elution Mode IsocraticGradient: 0-2 min: 30% B 2-10 min: 30% to 85% B 10-12 min: 85% B 12.1-15 min: 30% B
Flow Rate 1.0 mL/min1.2 mL/min
Column Temp. 30°C35°C
Detection UV at 254 nmUV at 254 nm
Injection Vol. 10 µL5 µL
Run Time 8 minutes15 minutes

Causality of Choices:

  • Method A uses a standard C18 column and a simple isocratic mobile phase for fast, reproducible results suitable for high-throughput analysis in a QC environment.

  • Method B employs a core-shell particle column for higher efficiency and a gradient elution. This is crucial for resolving closely eluting and late-eluting impurities that are often generated in forced degradation studies. The higher temperature reduces mobile phase viscosity and can improve peak shape.

The Validation Workflow: A Systematic Approach

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] Our validation protocol is designed as a self-validating system, where each parameter builds upon the last, culminating in a comprehensive understanding of the method's capabilities.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2) Dev Analyte Characterization & Method Optimization Specificity Specificity & Forced Degradation Dev->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Range Range Linearity->Range LOQ LOQ / LOD Linearity->LOQ Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Method_Transfer Routine Use & Lifecycle Management Robustness->Method_Transfer

Caption: Overall HPLC Method Validation Workflow.

Specificity and Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][4] For a purity assay, this is most effectively demonstrated through forced degradation studies, which are a cornerstone of establishing a "stability-indicating" method as mandated by ICH guideline Q1A(R2).[9][10]

Experimental Protocol:

  • Prepare Stock Solution: Dissolve 3,7-dichloro-1H-pyrazolo[4,3-c]pyridine in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of 1.0 mg/mL.

  • Apply Stress Conditions: Expose the API solution to the following conditions, aiming for 5-20% degradation.[10]

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH and keep at room temperature for 2 hours.

    • Oxidation: Add 30% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid API at 105°C for 48 hours, then dissolve.

    • Photolytic Degradation: Expose the solution to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light in a photostability chamber.

  • Analysis: After exposure, neutralize the acid and base samples. Dilute all samples to a target concentration of 100 µg/mL and analyze using both HPLC methods alongside an unstressed control sample.

  • Peak Purity Analysis: Use the DAD to perform peak purity analysis on the principal peak in each chromatogram to ensure it is not co-eluting with any degradants.

G cluster_stress Stress Conditions API API Solution (1 mg/mL) Acid Acidic (1N HCl, 80°C) API->Acid Base Basic (1N NaOH, RT) API->Base Oxidative Oxidative (30% H2O2, RT) API->Oxidative Thermal Thermal (105°C, Solid) API->Thermal Photo Photolytic (ICH Q1B) API->Photo Analyze Neutralize (if needed) Dilute & Analyze by HPLC Acid->Analyze Base->Analyze Oxidative->Analyze Thermal->Analyze Photo->Analyze Result Evaluate: - % Degradation - Peak Purity - Mass Balance Analyze->Result

Caption: Forced Degradation Study Workflow.

Expected Outcome: Method B (gradient) is expected to show superior resolution of all degradation products from the main analyte peak, confirming it as a stability-indicating method. Method A (isocratic) may show co-elution, making it less suitable for stability studies but potentially acceptable for QC if known impurities are well-separated.

Validation Parameter Comparison

The following sections detail the protocols for the remaining validation parameters and present the comparative data in a summary table.

Linearity and Range

Linearity demonstrates a proportional relationship between concentration and detector response. The range is the interval over which the method is shown to be linear, accurate, and precise.[3]

Protocol:

  • Prepare a stock solution of the reference standard at 250 µg/mL.

  • Perform serial dilutions to create at least five concentrations across the range of 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of mean peak area versus concentration and determine the correlation coefficient (R²) and y-intercept using linear regression analysis.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3] It is determined by recovery studies.

Protocol:

  • Prepare a synthetic mixture (placebo) of formulation excipients.

  • Spike the placebo at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) with a known amount of the API.

  • Prepare each level in triplicate and analyze.

  • Calculate the percentage recovery for each sample.

Precision

Precision is the degree of scatter between a series of measurements. It is assessed at two levels: repeatability and intermediate precision.[3]

Protocol:

  • Repeatability (Intra-day): Prepare and analyze six independent samples of the API at 100% of the target concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-day): Repeat the repeatability study on a different day with a different analyst and/or a different instrument.

  • Calculate the Relative Standard Deviation (RSD) for each set of measurements.

Limit of Quantitation (LOQ) and Detection (LOD)

The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated.[3]

Protocol (Signal-to-Noise Method):

  • Determine the signal-to-noise (S/N) ratio of a known low concentration of the analyte.

  • Sequentially dilute the solution until S/N ratios of approximately 10:1 for LOQ and 3:1 for LOD are achieved.

  • Confirm the determined LOQ concentration by analyzing six replicates and checking for acceptable precision (e.g., RSD < 10%).

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[3][9]

Protocol:

  • Analyze a standard solution while making small, deliberate changes to the chromatographic conditions.

  • Typical variations include:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2°C)

    • Mobile Phase pH (± 0.2 units)

    • Mobile Phase Organic Composition (± 2%)

  • Assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, and resolution).

Summary of Validation Data: Method A vs. Method B

Validation ParameterAcceptance CriteriaMethod A (Isocratic QC)Method B (Gradient Stability-Indicating)
Specificity No interference at analyte Rt; Peak Purity > 990Passed for known impurities. Some degradants co-eluted.Passed. Baseline resolution for all degradants. Peak Purity > 995.
Linearity (R²) R² ≥ 0.9990.99950.9998
Range (µg/mL) 50 - 15050 - 15050 - 150
Accuracy (% Recovery) 98.0% - 102.0%99.1% - 101.3%99.5% - 101.1%
Precision (RSD)
- RepeatabilityRSD ≤ 2.0%0.45%0.21%
- IntermediateRSD ≤ 2.0%0.78%0.43%
LOQ (µg/mL) S/N ≥ 100.250.10
LOD (µg/mL) S/N ≥ 30.080.03
Robustness System suitability passesPassed. Minor shifts in retention time.Passed. Negligible impact on resolution and peak shape.

Conclusion and Recommendations

This guide has demonstrated the validation of two distinct HPLC methods for the purity analysis of 3,7-dichloro-1H-pyrazolo[4,3-c]pyridine, grounded in the principles of the ICH Q2(R1) guideline.[3][5]

  • Method A (Isocratic) proved to be linear, accurate, precise, and robust. Its speed and simplicity make it an excellent choice for routine quality control and release testing where the impurity profile is well-established and free from potential interferences observed during forced degradation.

  • Method B (Gradient) demonstrated superior resolving power, successfully separating the main analyte from all stress-induced degradation products. This confirms its status as a true stability-indicating method. Its lower LOQ and higher precision make it the authoritative choice for stability studies, reference standard characterization, and the analysis of samples from early-stage process development where unknown impurities are more likely to be present.

The choice between these methods should be risk-based.[8][11] For early development and stability testing, the comprehensive data and assurance provided by Method B are essential. For later-stage, routine manufacturing, a streamlined and validated method like Method A can be implemented for efficiency, provided its specificity for the known impurity profile is rigorously documented. This dual-method approach represents a robust and efficient strategy in modern pharmaceutical analysis.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. Guidance on Analytical Method Validation. [Link]

  • ProPharma Group. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Chauhan, A., Dalwadi, M., & Vahoniya, M. A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • European Medicines Agency. Quality guidelines: specifications, analytical procedures and analytical validation. [Link]

  • ECA Academy. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

Sources

Comparative

Comparative Efficacy of 3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine-Based Compounds: A Guide for Drug Discovery Professionals

The 3,7-dichloro-1H-pyrazolo[4,3-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse range of biologically active compoun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The 3,7-dichloro-1H-pyrazolo[4,3-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse range of biologically active compounds.[1] Its unique electronic properties and the differential reactivity of its two chlorine atoms allow for selective functionalization, enabling the exploration of vast chemical space and the optimization of pharmacological properties. This guide provides a comparative analysis of the efficacy of various compound series derived from this core structure, with a focus on their applications as kinase inhibitors, carbonic anhydrase inhibitors, and disruptors of protein-protein interactions. The data and protocols presented herein are intended to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their own discovery and development efforts.

I. Inhibition of Extracellular Signal-Regulated Kinase (ERK) for Oncology Applications

The Ras-Raf-MEK-ERK signaling pathway is a cornerstone of cell proliferation and survival, and its aberrant activation is a hallmark of over 30% of human cancers.[2] While inhibitors targeting upstream components like BRAF and MEK have demonstrated clinical success, acquired resistance, often mediated by pathway reactivation, remains a significant challenge.[2] Consequently, targeting the downstream kinase ERK presents a compelling therapeutic strategy. A series of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives has been identified as potent and selective ERK inhibitors.[2][3]

Comparative Inhibitory Activity of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea Derivatives against ERK2

The following table summarizes the structure-activity relationship (SAR) for a selection of these compounds, highlighting the key chemical modifications that influence their inhibitory potency against the ERK2 enzyme.

Compound IDR GroupERK2 Enzymatic IC50 (nM)
11 Benzyl1.9
12 (R)-1-Phenylethyl0.3
13 (S)-1-Phenylethyl1.8
14 1-Phenylcyclopropyl0.4
21 (R)-1-(4-chlorophenyl)ethyl0.2

Data sourced from: Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers.[2]

Expert Analysis of Structure-Activity Relationship (SAR):

The initial benzylurea analog 11 demonstrated potent inhibition of ERK2.[2] Introduction of a methyl group on the benzylic carbon to create a chiral center revealed a preference for the (R)-enantiomer, with compound 12 being significantly more potent than its (S)-counterpart 13 .[2] This suggests a specific stereochemical interaction within the ATP-binding pocket of ERK. Further exploration of the substituent at this position led to the identification of the (R)-1-(4-chlorophenyl)ethyl group in compound 21 as a key modification, affording a highly potent ERK inhibitor with an IC50 of 0.2 nM.[2] The SAR data indicates that both the stereochemistry and the electronic properties of the substituent play a crucial role in the inhibitory activity of this compound series.

Experimental Protocol: ERK2 Enzymatic Assay

This protocol outlines a representative method for determining the in vitro inhibitory activity of test compounds against ERK2.

1. Reagents and Materials:

  • Recombinant human active ERK2 enzyme
  • Myelin Basic Protein (MBP) as substrate
  • ³³P-ATP (radiolabeled ATP)
  • Assay buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM MgCl₂, 5 mM MnCl₂, 1 mM DTT, 0.1% BSA)
  • Test compounds dissolved in DMSO
  • 96-well filter plates
  • Scintillation counter

2. Assay Procedure:

  • Prepare a reaction mixture containing the assay buffer, MBP, and the test compound at various concentrations.
  • Initiate the kinase reaction by adding the ERK2 enzyme to the reaction mixture.
  • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
  • Quench the reaction by adding a stop solution (e.g., 3% phosphoric acid).
  • Transfer the reaction mixture to a 96-well filter plate and wash to remove unincorporated ³³P-ATP.
  • Measure the amount of incorporated radiolabel in each well using a scintillation counter.
  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.
  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Visualization of the ERK/MAPK Signaling Pathway

The following diagram illustrates the central role of ERK in the MAPK signaling cascade and the point of inhibition for the described pyrazolo[4,3-c]pyridine derivatives.

ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Growth Factor Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Inhibitor Pyrazolo[4,3-c]pyridine Inhibitors Inhibitor->ERK

Caption: The ERK/MAPK signaling cascade and the point of inhibition.

II. Inhibition of Carbonic Anhydrases

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4][5] They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.[6] Certain CA isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.[4] Pyrazolo[4,3-c]pyridine sulfonamides have been investigated as inhibitors of various human carbonic anhydrase (hCA) isoforms.[4][5]

Comparative Inhibitory Activity of Pyrazolo[4,3-c]pyridine Sulfonamides against Human Carbonic Anhydrase Isoforms

The following table presents the inhibition constants (Ki) for a series of pyrazolo[4,3-c]pyridine sulfonamides against four hCA isoforms. Acetazolamide (AAZ), a clinically used CA inhibitor, is included for comparison.

Compound IDR GrouphCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)
1a -CH₂CH₂SO₂NH₂125.618.935.69.8
1b -CH₂CH₂CH₂SO₂NH₂98.315.430.18.7
1f -(CH₂)₂-N(CH₃)-CO-CH₂-C₆H₄-SO₂NH₂25.48.925.74.5
AAZ -25012255.7

Data sourced from: Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies.[4][5]

Expert Analysis of Structure-Activity Relationship (SAR):

The data reveals that the nature of the substituent at the pyridine nitrogen significantly influences both the potency and selectivity of these compounds. Simple sulfonamide-containing alkyl chains, as in compounds 1a and 1b , exhibit good inhibitory activity, particularly against the cancer-related isoforms hCA IX and XII.[4][5] The introduction of a more complex N-methylpropionamide linker connected to a benzenesulfonamide moiety, as seen in compound 1f , leads to a notable increase in potency across all tested isoforms, with a particularly strong inhibition of hCA XII (Ki = 4.5 nM).[4][5] Notably, compound 1f demonstrates superior or comparable activity to the standard drug Acetazolamide (AAZ) against all four isoforms.[4][5]

Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay

This protocol describes a common method for measuring the inhibitory activity of compounds against carbonic anhydrases.[4][6]

1. Principle: This assay measures the enzyme-catalyzed hydration of CO₂. The reaction is monitored by observing the change in pH using a pH indicator. The initial rate of the reaction is determined, and the inhibition constant (Ki) is calculated from the dose-dependent decrease in the reaction rate.

2. Reagents and Materials:

  • Purified recombinant human CA isoforms (I, II, IX, XII)
  • Assay buffer (e.g., 10 mM HEPES, pH 7.4, containing 20 mM Na₂SO₄)
  • Phenol red (pH indicator)
  • CO₂-saturated water
  • Test compounds dissolved in DMSO
  • Stopped-flow spectrophotometer

3. Assay Procedure:

  • Equilibrate the two syringes of the stopped-flow instrument to the desired temperature (e.g., 25°C).
  • Fill one syringe with a solution containing the CA enzyme, assay buffer, and phenol red.
  • Fill the second syringe with CO₂-saturated water.
  • To measure inhibition, pre-incubate the enzyme solution with the test compound at various concentrations for a defined period to allow for the formation of the enzyme-inhibitor complex.[6]
  • Rapidly mix the contents of the two syringes.
  • Monitor the change in absorbance of the phenol red at its λmax (e.g., 557 nm) over time.
  • Calculate the initial rate of the reaction from the linear portion of the absorbance curve.
  • Determine the Ki values by fitting the data to the appropriate inhibition model.
Visualization of Carbonic Anhydrase Inhibition in the Tumor Microenvironment

The following diagram illustrates the role of tumor-associated carbonic anhydrases and their inhibition by pyrazolo[4,3-c]pyridine sulfonamides.

CA_Inhibition cluster_tumor_cell Hypoxic Tumor Cell cluster_extracellular Extracellular Space (Tumor Microenvironment) CO2_in CO₂ (from metabolism) CA_IX CA IX CO2_in->CA_IX H2O H₂O H2O->CA_IX H_out H⁺ CA_IX->H_out HCO3_out HCO₃⁻ CA_IX->HCO3_out Acidification Acidification (Lower pH) H_out->Acidification Invasion Promotes Invasion & Metastasis Acidification->Invasion Inhibitor Pyrazolo[4,3-c]pyridine Sulfonamides Inhibitor->CA_IX

Caption: Inhibition of CA IX in the tumor microenvironment.

III. Disruption of the PEX14-PEX5 Protein-Protein Interaction for Trypanocidal Activity

Trypanosoma parasites, the causative agents of devastating diseases such as Chagas disease and African sleeping sickness, rely on specialized peroxisomes called glycosomes for essential metabolic processes.[7] The import of proteins into the glycosome is mediated by the interaction between the PEX14 and PEX5 proteins.[8][9] Disrupting this protein-protein interaction (PPI) leads to the mislocalization of glycosomal enzymes, causing a metabolic catastrophe and ultimately killing the parasite.[10] This makes the PEX14-PEX5 PPI an attractive target for the development of novel anti-trypanosomal drugs. Pyrazolo[4,3-c]pyridine derivatives have been identified as the first inhibitors of this critical interaction.[7]

Comparative Efficacy of Pyrazolo[4,3-c]pyridine Derivatives as PEX14-PEX5 PPI Inhibitors

The table below summarizes the in vitro activity of a selection of pyrazolo[4,3-c]pyridine derivatives against the PEX14-PEX5 interaction and their trypanocidal efficacy.

Compound IDModifications from Hit 1TbPEX14-PEX5 PPI Ki (nM)T. brucei brucei EC50 (nM)
1 (Initial Hit)163,000>20,000
2 Optimization of hydrophobic residues--
3 Optimization of hydrophobic residues--
5 Hybrid of 2 and 3 with -OH to -NH₂ replacement207186

Data sourced from: Structure-based optimization of PEX14-PEX5 interaction inhibitors.[7]

Expert Analysis of Structure-Activity Relationship (SAR):

The initial hit compound 1 , identified through in silico screening, showed weak inhibition of the PEX14-PEX5 PPI.[7] A structure-guided optimization approach was employed to improve the potency. This involved modifying the hydrophobic residues of the initial hit to better occupy the tryptophan and phenylalanine binding pockets in PEX14, leading to intermediates 2 and 3 .[7] A molecular hybridization of these optimized intermediates, coupled with the replacement of a hydroxyl group with an amino group, resulted in compound 5 .[7] This final compound exhibited a dramatic increase in potency, with a Ki of 207 nM for the PEX14-PEX5 PPI and a corresponding potent trypanocidal activity (EC50 = 186 nM).[7] This highlights the power of a rational, structure-based design approach in optimizing the efficacy of this compound class.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PEX14-PEX5 PPI

This protocol outlines a high-throughput screening method to identify inhibitors of the PEX14-PEX5 interaction.[8]

1. Principle: This is a proximity-based assay that measures the interaction between two tagged proteins. One protein (e.g., GST-tagged PEX14) is recognized by a FRET donor-labeled antibody (e.g., terbium-labeled anti-GST), and the other protein (e.g., His-tagged PEX5) is recognized by a FRET acceptor-labeled antibody (e.g., FITC-labeled anti-His). When the two proteins interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors of the PPI will disrupt this interaction, leading to a decrease in the FRET signal.[8]

2. Reagents and Materials:

  • Purified recombinant GST-tagged TbPEX14 and His-tagged TbPEX5 proteins
  • Terbium (Tb)-labeled anti-GST antibody (FRET donor)
  • FITC-labeled anti-His antibody (FRET acceptor)
  • Assay buffer (e.g., PBS with 0.1% BSA)
  • Test compounds dissolved in DMSO
  • 384-well low-volume microplates
  • HTRF-compatible plate reader

3. Assay Procedure:

  • Add the test compound at various concentrations to the wells of the microplate.
  • Add a mixture of GST-tagged TbPEX14 and His-tagged TbPEX5 to the wells.
  • Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for protein-protein interaction and compound binding.
  • Add a mixture of the Tb-labeled anti-GST and FITC-labeled anti-His antibodies.
  • Incubate for a further period (e.g., 60 minutes) at room temperature in the dark.
  • Read the plate on an HTRF-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
  • Calculate the HTRF ratio and determine the percent inhibition for each compound concentration.
  • Determine the IC50 or Ki value by fitting the dose-response data to a suitable model.
Visualization of the PEX14-PEX5 Interaction and its Inhibition

The following diagram illustrates the mechanism of glycosomal protein import in Trypanosoma and the mode of action of the pyrazolo[4,3-c]pyridine inhibitors.

Caption: Inhibition of the PEX14-PEX5 interaction at the glycosome membrane.

IV. Conclusion

The 3,7-dichloro-1H-pyrazolo[4,3-c]pyridine core structure has proven to be a highly productive starting point for the development of potent and selective modulators of diverse biological targets. The comparative data presented in this guide for ERK kinase inhibitors, carbonic anhydrase inhibitors, and PEX14-PEX5 PPI inhibitors demonstrate the versatility of this scaffold. The detailed experimental protocols and pathway diagrams are provided to facilitate further research and development in these and other therapeutic areas. As the field of drug discovery continues to evolve, the strategic application of such privileged scaffolds, guided by a deep understanding of structure-activity relationships and target biology, will be paramount in the development of the next generation of innovative medicines.

References

  • Gudmonaitė, V., Zubrienė, A., Smirnov, A., Morkūnaitė, V., Valiulienė, G., Mickevičius, V., & Matulis, D. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences, 23(5), 2886. [Link]

  • Gudmonaitė, V., Zubrienė, A., Smirnov, A., Morkūnaitė, V., Valiulienė, G., Mickevičius, V., & Matulis, D. (2022). PYRAZOLO[4,3-C]PYRIDINE SULFONAMIDES AS CARBONIC ANHYDRASE INHIBITORS: SYNTHESIS, BIOLOGICAL AND IN SILICO STUDIES. ELECTRONIC JOURNALS PORTAL OF THE ASSOCIATION FOR SCIENCE, 1(1). [Link]

  • Gudmonaitė, V., Zubrienė, A., Smirnov, A., Morkūnaitė, V., Valiulienė, G., Mickevičius, V., & Matulis, D. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. ResearchGate. [Link]

  • Niedzwiedz, K., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. [Link]

  • Dawidowski, M., et al. (2017). Structure-based optimization of PEX14-PEX5 interaction inhibitors. ResearchGate. [Link]

  • Saeed, S., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]

  • Freund, C., et al. (2023). A novel PEX14/PEX5 interface links peroxisomal protein import and receptor recycling. Nature Communications, 14(1), 4496. [Link]

  • Kumar, A., et al. (2023). Development of novel PEX5-PEX14 protein-protein interaction (PPI) inhibitors based on an oxopiperazine template. European Journal of Medicinal Chemistry, 261, 115814. [Link]

  • Kim, J., et al. (2016). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Journal of Medicinal Chemistry, 59(13), 6501-6511. [Link]

  • Dawidowski, M., et al. (2017). Inhibitors of PEX14 disrupt protein import into glycosomes and kill Trypanosoma parasites. Science, 355(6332), 1416-1420. [Link]

  • Kim, J., et al. (2016). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. PubMed. [Link]

Sources

Safety & Regulatory Compliance

Safety

3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine proper disposal procedures

Comprehensive Laboratory Disposal Protocol for 3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine As a halogenated heterocyclic building block (CAS: 1956369-94-0), 3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine presents specific waste man...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Disposal Protocol for 3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine

As a halogenated heterocyclic building block (CAS: 1956369-94-0), 3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine presents specific waste management challenges in pharmaceutical and academic research settings[1][2]. Because it contains two chlorine atoms on the pyrazolopyridine core, any waste stream containing this compound—whether as a solid powder, dissolved in a solvent, or as residual contamination on consumables—must be strictly managed as Halogenated Organic Waste [3][4].

This guide provides drug development professionals and laboratory scientists with the authoritative, step-by-step logistical framework required to safely manage and dispose of this compound in compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) standards[5][6].

The Causality of Segregation: Why Halogenation Matters

In laboratory waste management, the most critical operational directive is the strict segregation of halogenated and non-halogenated organic wastes[3][7][8]. Understanding the chemical and economic causality behind this rule is essential for any self-validating safety protocol.

  • Environmental and Toxicological Risks (Dioxin Formation): Halogenated organic wastes cannot be disposed of via standard fuels blending or low-temperature burning. When subjected to improper combustion, chlorinated compounds can undergo de novo synthesis to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[9][10][11].

  • Specialized Destruction Requirements: To prevent dioxin formation, halogenated waste must be processed in specialized commercial rotary kiln incinerators capable of maintaining temperatures in excess of 1,200 °C, equipped with advanced caustic scrubbers to neutralize the resulting hydrogen chloride (HCl) gas[10][11].

  • Operational Cost Impact: Because of the rigorous thermal treatment and scrubbing required, the disposal of halogenated waste costs significantly more (often two to three times as much) than non-halogenated waste[3][7][8][12]. Mixing even a small amount of 3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine into a non-halogenated waste carboy instantly converts the entire bulk volume into an expensive halogenated waste stream[7][8].

Step-by-Step Disposal Methodology

To maintain scientific integrity and regulatory compliance, implement the following closed-loop disposal workflow for 3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine.

Step 1: Preparation and PPE Before handling the waste, ensure you are operating within a certified chemical fume hood[3][13]. Don appropriate Personal Protective Equipment (PPE), including a fully buttoned lab coat, ANSI-approved chemical splash goggles, and nitrile gloves[13][14]. Note: If the compound is dissolved in a solvent that degrades nitrile (e.g., dichloromethane), double-gloving or using heavier-duty Viton gloves is required[13].

Step 2: Container Selection and Segregation

  • Liquid Waste: Collect any solvent mixtures containing 3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine in a compatible, heavy-duty polyethylene (HDPE) carboy or a safety can specifically designated for "Halogenated Solvents"[3][13]. Do not use metal safety cans, as halogenated compounds can slowly dissociate to produce corrosive acids (like HCl) that will degrade the metal[13].

  • Solid Waste: Dispose of solid powders, contaminated weighing paper, and empty vials in a puncture-proof, sealable container designated for solid hazardous waste[3][5].

Step 3: Immediate Labeling (RCRA Compliance) Under RCRA regulations, a hazardous waste tag must be affixed to the container the moment the first drop or particle of waste is introduced[3][8].

  • Check the "Halogenated Solvents" and "Toxic" hazard boxes[3].

  • List all chemical constituents in English with their approximate percentages (e.g., "Dichloromethane 95%, 3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine 5%")[3][5]. Never use abbreviations or chemical structures on the waste tag.

Step 4: Satellite Accumulation Area (SAA) Storage Store the active waste container in a designated SAA, typically a flammable storage cabinet beneath the fume hood[3][13].

  • The container must be kept tightly closed with a screw-cap lid at all times, except when actively adding waste[3][8][14].

  • Place the primary container inside a secondary containment tub (e.g., Nalgene/polypropylene) to capture any accidental leaks or ruptures[3][8][13].

Step 5: EH&S Collection Do not allow the waste container to exceed 75% capacity, as headspace is required for vapor expansion[3][4]. Once the container is 3/4 full, submit a chemical waste collection request to your institution's Environmental Health and Safety (EH&S) department for professional transfer and incineration[3][7].

Waste Segregation Matrix

To prevent accidental cross-contamination, utilize the following matrix when classifying mixtures containing 3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine.

Waste Stream CompositionPrimary Solvent TypeRequired ClassificationRationale / Action
3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine + DCM / ChloroformHalogenatedHalogenated Organic Standard protocol. Collect in designated HDPE halogenated carboy[3][13].
3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine + Hexane / Ethyl AcetateNon-HalogenatedHalogenated Organic The solute introduces halogens. The entire mixture must now be treated as halogenated[4][12].
3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine + Water / BuffersAqueousAqueous Halogenated Keep separate from bulk organic solvents. Limit water in organic streams to <10-20% to prevent phase separation during incineration[3][4][12].

Operational Workflow Visualization

Decision tree for the segregation, containment, and disposal of halogenated pyrazolopyridine waste.

Emergency Spill Response

In the event of an accidental release of 3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine (either as a dry powder or in solution):

  • Evacuate and Assess: Secure the immediate area. If the spill is large or highly concentrated in a volatile solvent, evacuate and call EH&S immediately[3][13].

  • Containment: For small, manageable spills, trained personnel wearing proper PPE should contain the liquid using inert, dry absorbent pads or spill control materials[3][13].

  • Collection: Place all saturated absorbents, contaminated gloves, and sweepings into a heavy-duty, sealable plastic bag or bucket[3][13].

  • Disposal: Tag the cleanup materials as Hazardous Waste (Halogenated) and request an immediate EH&S pickup[3][7]. Never dispose of spill cleanup materials in the regular municipal trash[7].

References

  • Halogenated Solvents: Laboratory Safety. Washington State University (WSU) Environmental Health & Safety. Available at: [Link]

  • Halogenated Solvents in Laboratories - Campus Operations. Temple University Environmental Health and Radiation Safety. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center (VUMC). Available at: [Link]

  • Storing Hazardous Waste In Your Laboratory. Vanderbilt University. Available at: [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois. Available at: [Link]

  • Hazardous Waste Guide. University of Tennessee Institute of Agriculture (UTIA) Safety Office. Available at: [Link]

  • UWO Guide to Classifying Unwanted Materials. University of Wisconsin Oshkosh. Available at: [Link]

  • Learn about Dioxin. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Dioxin Treatment Technologies: Thermal Treatment Technologies. Princeton University / OTA Archive. Available at: [Link]

  • CRWI Technical Information - Dioxin. Coalition for Responsible Waste Incineration. Available at: [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency (EPA). Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.